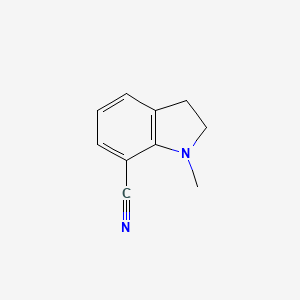

1-Methylindoline-7-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

1-methyl-2,3-dihydroindole-7-carbonitrile |

InChI |

InChI=1S/C10H10N2/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-4H,5-6H2,1H3 |

InChI Key |

PVIQSLCOPRUKNM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C1C(=CC=C2)C#N |

Origin of Product |

United States |

Synthesis Methodologies of 1 Methylindoline 7 Carbonitrile

Classical and Modern Indole (B1671886) Synthesis Approaches

While these methods typically yield indoles, they are foundational for obtaining the indoline (B122111) structure, which can be achieved through subsequent reduction. Alternatively, modifications of these syntheses can sometimes directly afford the indoline ring.

The Fischer indole synthesis, a venerable method discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a byjus.combyjus.com-sigmatropic rearrangement to form the indole nucleus. wikipedia.org

For the synthesis of a 7-cyano substituted indole, a potential precursor to 1-methylindoline-7-carbonitrile, one would theoretically start with (2-cyanophenyl)hydrazine. The reaction of this hydrazine (B178648) with an appropriate aldehyde or ketone, under acidic conditions (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂), would be expected to yield a 7-cyanoindole. wikipedia.orgnih.gov A notable modification, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, offering an alternative route to the necessary N-arylhydrazone precursors. wikipedia.org

| Catalyst/Reagent | Conditions | Product | Reference |

| Brønsted or Lewis Acids | Heat | Indole | wikipedia.org |

| Palladium catalyst | Cross-coupling | N-arylhydrazone | wikipedia.org |

This table represents generalized conditions for the Fischer Indole Synthesis.

A significant challenge with some substituted phenylhydrazones is the potential for abnormal products. For instance, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH has been shown to yield ethyl 6-chloroindole-2-carboxylate as a major product, indicating that the cyclization can be influenced by the position of substituents. nih.gov

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. organic-chemistry.org To hypothetically apply this to a 7-cyano substituted indoline, one might consider the cyclization of a molecule like N-(2-methyl-6-cyanophenyl)acetamide. However, the harsh conditions of the classical Madelung synthesis can limit its applicability to substrates with sensitive functional groups. Modern variants have been developed that proceed under milder conditions.

The Reissert indole synthesis is another classical method that involves the reductive cyclization of o-nitrophenylpyruvic acids or their esters to yield indole-2-carboxylic acids, which can then be decarboxylated. nih.gov This multi-step process begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate. nih.gov

The Bartoli indole synthesis is a highly effective method for the preparation of 7-substituted indoles, a key structural feature of the target molecule's precursor. wikipedia.orgresearchgate.netrsc.org This reaction utilizes the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.org The presence of a substituent at the ortho position is crucial for the success of the reaction. wikipedia.org For the synthesis of 7-cyanoindole, 2-nitrobenzonitrile (B147312) would be the logical starting material. The reaction typically requires three equivalents of the vinyl Grignard reagent to proceed to completion. wikipedia.org

| Starting Material | Reagent | Product | Reference |

| o-Substituted Nitroarene | Vinyl Grignard Reagent | 7-Substituted Indole | wikipedia.org |

This table outlines the general reactants for the Bartoli Indole Synthesis.

Modern synthetic methods often employ transition metal catalysts to achieve high efficiency and selectivity. Palladium- and copper-catalyzed reactions are prominent in the synthesis of nitrogen-containing heterocycles.

Palladium-catalyzed intramolecular amination of C(sp²)–H bonds provides a direct route to indoline synthesis. organic-chemistry.org For instance, picolinamide (B142947) (PA)-protected β-arylethylamine substrates can undergo palladium-catalyzed intramolecular amination to yield indoline compounds under mild conditions. organic-chemistry.org

Copper-catalyzed reactions have also been developed for the synthesis of indolines. These methods can involve cascade reactions and offer pathways to functionalized indoline structures.

Direct Synthesis Routes to this compound

Direct synthesis of this compound is not widely documented as a single-step process. The most plausible synthetic strategies involve a multi-step sequence, typically the formation of the 7-cyanoindoline core followed by N-methylation.

A patented process describes the synthesis of 7-cyanoindoline from indoline. google.com This involves a cyanation reaction using a Lewis acid and a cyanating agent like trichloroacetonitrile, followed by treatment with an alkali metal alcoholate. google.com The resulting 7-cyanoindoline can then be dehydrogenated to 7-cyanoindole using a palladium on alumina (B75360) catalyst. google.com

The subsequent N-methylation of the indoline or indole nitrogen is a common transformation. Reagents such as methyl iodide or dimethyl carbonate are frequently used. chemicalbook.comst-andrews.ac.ukresearchgate.net For example, the N-methylation of 3-cyanoindole (B1215734) has been successfully achieved using dimethyl carbonate and potassium carbonate in DMF. researchgate.net A similar approach could be applied to 7-cyanoindoline or 7-cyanoindole. ChemicalBook lists a synthetic route to 1-methyl-1H-indole-7-carbonitrile from 7-cyanoindole and iodomethane. chemicalbook.com

A plausible direct route to this compound would therefore be a two-step process:

Synthesis of 7-cyanoindoline: This can be achieved through the cyanation of indoline.

N-methylation of 7-cyanoindoline: The resulting 7-cyanoindoline can be methylated using a suitable methylating agent.

Alternatively, one could first synthesize 7-cyanoindole using a method like the Bartoli synthesis, followed by reduction of the indole to an indoline, and then N-methylation. The reduction of the indole ring can be challenging without affecting the cyano group, requiring careful selection of reducing agents.

| Precursor | Reagent(s) | Product | Reference |

| Indoline | 1. BCl₃, Trichloroacetonitrile, Toluene2. Sodium Methoxide | 7-Cyanoindoline | google.com |

| 7-Cyanoindoline | Pd/Al₂O₃, Heat | 7-Cyanoindole | google.com |

| 7-Cyanoindole | Iodomethane | 1-Methyl-1H-indole-7-carbonitrile | chemicalbook.com |

| 3-Cyanoindole | Dimethyl Carbonate, K₂CO₃, DMF | 3-Cyano-1-methylindole | researchgate.net |

This table presents documented and analogous reaction steps that could be combined to synthesize this compound.

N-Alkylation of Indole-7-carbonitrile Precursors

A common and direct approach to synthesizing this compound is through the N-alkylation of an appropriate indole precursor, specifically Indole-7-carbonitrile. This method introduces the methyl group onto the nitrogen atom of the indole ring system.

The N-alkylation reaction is typically carried out by treating Indole-7-carbonitrile with a methylating agent. chemicalbook.com A classic example of such a reagent is Iodomethane. chemicalbook.com The reaction is generally performed in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity and facilitating the subsequent attack on the electrophilic methyl group of the alkylating agent. Common bases employed for this purpose include potassium carbonate. google.com The choice of solvent is also crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) being frequently used. google.comgoogle.com

In a patented method, the N-methylation of indole-3-carbonitrile was achieved using dimethyl carbonate in the presence of potassium carbonate and DMF, resulting in a high yield of the N-methylated product. google.com This demonstrates a potentially applicable strategy for the analogous 7-carbonitrile isomer. Another patented process describes the N-methylation of 5-bromoindole (B119039) using dimethyl carbonate and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF. google.com

| Precursor | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| Indole-3-carbonitrile | Dimethyl carbonate | K₂CO₃ | DMF | 1-Methylindole-3-carbonitrile | 97.4 | google.com |

| 5-Bromoindole | Dimethyl carbonate | DABCO | DMF | 5-Bromo-1-methylindole | - | google.com |

| Indoline | Benzyl alcohol | Fe Complex | Trifluoroethanol | N-Benzylindoline | up to 92 | nih.gov |

Introduction of the Nitrile Group via Electrophilic Aromatic Substitution

Another key synthetic transformation is the introduction of the nitrile group onto the aromatic ring of a pre-existing 1-methylindoline (B1632755) scaffold. This is typically achieved through an electrophilic aromatic substitution reaction. libretexts.org In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring of the indoline system. libretexts.org

For the introduction of a nitrile group (cyanation), a common method involves the use of a cyanating agent, often in the presence of a catalyst. While direct cyanation of indolines can be challenging, related transformations on indoles provide insight. The inherent reactivity of the indole ring often directs substitution to the C2 or C3 positions. rsc.org Therefore, achieving selective C7-cyanation often requires specific directing groups or catalytic systems. rsc.org

The mechanism of electrophilic aromatic substitution generally involves the generation of a potent electrophile, which then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. libretexts.org Subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. libretexts.org

Catalytic Strategies in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of this compound and its derivatives benefits significantly from various catalytic strategies.

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis has emerged as a powerful tool for the functionalization of C-H bonds, which are traditionally considered unreactive. rsc.org In the context of indoline synthesis, transition metals like palladium, iridium, and iron have been employed for various transformations. nih.govorganic-chemistry.orgacs.org

For instance, iridium-catalyzed reactions have been developed for the regio-selective C3- and N-alkylation of indolines using alcohols as alkylating agents in water. organic-chemistry.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology provides an environmentally friendly route to N-alkylated indolines. nih.gov Iron-catalyzed N-alkylation of indolines with alcohols has also been reported, offering a more sustainable and cost-effective alternative to precious metal catalysts. nih.gov

Palladium-catalyzed reactions are also widely used for C-H functionalization. acs.org For example, palladium(II)-catalyzed C-H arylation of free (NH) indoles with carbonyl directing groups at the C3-position has been demonstrated. acs.org While this specific example focuses on arylation, it highlights the potential of palladium catalysis for selective functionalization of the indoline core, which could be adapted for cyanation.

| Catalyst System | Reaction Type | Substrate | Product | Key Features | Reference |

| Iridium Complex | N-Alkylation | Indoline | N-Alkylated Indoline | Water as solvent, uses alcohols | organic-chemistry.org |

| Iron Complex | N-Alkylation | Indoline | N-Alkylated Indoline | Cost-effective metal catalyst | nih.gov |

| Pd(OAc)₂/AgOAc | C4-Arylation | 3-Acetylindole | C4-Arylated Indole | Directing group strategy | acs.org |

Lewis Acid Catalysis in Nitrile Group Introduction

Lewis acid catalysis is frequently employed to activate electrophiles and facilitate nucleophilic attack. nih.govnih.gov In the context of introducing a nitrile group, a Lewis acid can coordinate to the cyanating agent, enhancing its electrophilicity and promoting the substitution reaction.

For example, Lewis acids have been shown to catalyze the cyclization of phenyldiazoacetates with an ortho-imino group to form indoles. nih.govnih.govorganic-chemistry.org While not a direct cyanation, this demonstrates the utility of Lewis acids in activating substrates for intramolecular reactions leading to the indole core. A variety of Lewis acids, including BF₃·Et₂O, TiCl₄, SnCl₄, and Cu(OTf)₂, have proven effective in such transformations. organic-chemistry.org The mechanism typically involves the activation of an imine by the Lewis acid, making it more susceptible to nucleophilic attack. nih.gov

Furthermore, the Lewis acid B(C₆F₅)₃ has been utilized as a catalyst for the hydrogenation of nitriles, indicating its ability to interact with and activate the nitrile functional group. rsc.org This interaction could potentially be exploited in reverse for the introduction of a nitrile group.

Asymmetric Synthetic Approaches towards Chiral Indoline Derivatives

The synthesis of chiral indolines is of great interest due to their prevalence in biologically active compounds. nih.gov Asymmetric catalysis provides a powerful means to access enantiomerically enriched indoline derivatives.

One approach involves the enantioselective hydrogenation of indoles. nih.govrsc.org Palladium-catalyzed asymmetric hydrogenation of in situ generated indoles has been developed to produce optically active indolines with high enantioselectivity. rsc.org Another strategy is the enantioselective copper-catalyzed intramolecular hydroamination of N-sulfonyl-2-allylanilines, which yields chiral 2-methylindolines. nih.gov

Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of chiral indoline-containing scaffolds. nih.gov For instance, organocatalytic [4+2] cycloaddition reactions have been used to construct chiral spiro-oxindoles. nih.gov These methods often rely on the use of chiral catalysts, such as chiral phosphoric acids or amines, to control the stereochemical outcome of the reaction.

Optimization of Reaction Conditions and Yields in this compound Preparation

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, reaction time, and the nature and stoichiometry of reagents and additives.

For instance, in a visible-light-induced photocatalytic reaction, the optimal conditions were identified by screening various photosensitizers, additives, and solvents, leading to a significant improvement in the product yield. researchgate.net The effect of catalyst loading is another critical factor; for example, in a copper-catalyzed hydroamination, reducing the catalyst loading required an increase in temperature to maintain optimal conversion. nih.gov

The choice of base and its stoichiometry can also have a profound impact on the outcome of a reaction. In the N-methylation of peptides, the use of dimethylsulfate with the less expensive base DBU was found to be an improvement over previous methods. nih.gov Similarly, in iodine-catalyzed reactions, the amount of iodine used as a catalyst is carefully optimized to achieve the best results. acs.org

The following table illustrates the process of reaction optimization for a generic reaction, highlighting the parameters that are typically varied.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Catalyst A (10) | Toluene | 80 | 12 | 45 |

| 2 | Catalyst B (10) | Toluene | 80 | 12 | 62 |

| 3 | Catalyst B (5) | Toluene | 80 | 12 | 58 |

| 4 | Catalyst B (10) | Acetonitrile | 80 | 12 | 75 |

| 5 | Catalyst B (10) | Acetonitrile | 100 | 6 | 85 |

| 6 | Catalyst B (10) | Acetonitrile | 100 | 12 | 84 |

This systematic approach to optimization is essential for developing robust and efficient synthetic protocols for the preparation of this compound.

Chemical Reactivity and Transformations of 1 Methylindoline 7 Carbonitrile

Reactivity of the Nitrile Functionality

The nitrile group (C≡N) is a versatile functional group characterized by a strongly polarized triple bond with an electrophilic carbon atom. libretexts.org This polarity makes it susceptible to attack by a wide range of nucleophiles.

The electrophilic carbon of the cyano group in 1-Methylindoline-7-carbonitrile is a prime target for nucleophilic addition. This reaction class allows for the conversion of the nitrile into various other functional groups. The initial step typically involves the attack of a nucleophile on the carbon, breaking the pi bond and forming an imine anion intermediate. libretexts.org

Common nucleophilic addition reactions applicable to the nitrile group include:

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid. libretexts.org Acid-catalyzed hydrolysis involves initial protonation of the nitrogen to enhance the electrophilicity of the carbon atom for attack by water. chemistrysteps.com

Reaction with Grignard Reagents: Organometallic reagents, such as Grignard reagents (R-MgX), add to the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgopenstax.org This provides a powerful method for carbon-carbon bond formation.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. The reaction involves successive nucleophilic additions of hydride ions. libretexts.orgopenstax.org

The following table summarizes key nucleophilic addition reactions at the nitrile functionality.

| Reaction Type | Reagent(s) | Intermediate | Final Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Amide | 1-Methylindoline-7-carboxylic acid |

| Base-Catalyzed Hydrolysis | NaOH, H₂O, Heat | Carboxylate salt | 1-Methylindoline-7-carboxylic acid (after acidification) |

| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Imine anion salt | (1-Methylindolin-7-yl)(R)methanone (a ketone) |

| Reduction | 1. LiAlH₄ 2. H₂O | Imine anion | (1-Methylindolin-7-yl)methanamine (a primary amine) |

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, particularly with 1,3-dipoles. youtube.com These reactions are valuable for synthesizing five-membered heterocyclic rings. A common example is the [3+2] cycloaddition, where the nitrile acts as a dipolarophile. nih.gov

Potential cycloaddition reactions for this compound include:

Reaction with Azides: The reaction with an organic azide (B81097) (R-N₃) can form a triazole ring. Copper-catalyzed versions of this reaction are well-known for their efficiency. youtube.com

Reaction with Nitrile Oxides: Reaction with a nitrile oxide (R-CNO) can yield an isoxazole (B147169) ring. youtube.com

These cycloadditions provide a pathway to more complex heterocyclic structures fused or attached to the indoline (B122111) core. The regioselectivity of these reactions can often be influenced by the electronic nature of the substituents on both the nitrile and the 1,3-dipole. youtube.com

Electrophilic Aromatic Substitution on the Indoline Core

The benzene (B151609) ring portion of the indoline core is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. wikipedia.org The outcome of such reactions is heavily influenced by the existing substituents on the ring. wikipedia.orgmasterorganicchemistry.com

The regiochemical outcome of electrophilic substitution on this compound is determined by the combined directing effects of the N-methylated amino group and the C-7 cyano group. libretexts.org

1-Methylamino Group: The nitrogen atom of the indoline ring is an activating substituent. Through resonance, it donates electron density to the aromatic ring, stabilizing the cationic intermediate (arenium ion) formed during the substitution. wikipedia.org It is a powerful ortho, para-director. Relative to position 1, the para-position is C-5, and the ortho-positions are C-2 (on the five-membered ring) and C-7 (already substituted). Therefore, the N-methyl group strongly directs incoming electrophiles to the C-5 position. stackexchange.com

7-Cyano Group: The nitrile group is a deactivating substituent due to its electron-withdrawing nature through both induction and resonance. libretexts.org It destabilizes the arenium ion intermediate and directs incoming electrophiles to the meta-positions. Relative to C-7, the meta-positions are C-4 and C-6.

The powerful activating and para-directing effect of the amino group typically dominates over the deactivating, meta-directing effect of the cyano group. Consequently, electrophilic substitution is expected to occur preferentially at the C-5 position, which is para to the nitrogen. Substitution at C-4 may also be observed as a minor product, being meta to the cyano group.

The following table summarizes the directing effects of the substituents.

| Substituent | Position | Electronic Effect | Directing Influence | Preferred Position(s) |

| -N(CH₃)- | 1 | Activating, Electron-donating (resonance) | ortho, para | C-5 (para) |

| -CN | 7 | Deactivating, Electron-withdrawing (induction & resonance) | meta | C-4, C-6 (meta) |

Reaction conditions can significantly alter the regioselectivity of electrophilic aromatic substitution. A key factor is the acidity of the reaction medium. taylorfrancis.com

In the presence of strong acids, the nitrogen atom of the 1-methylindoline (B1632755) ring can become protonated. This converts the activating amino group into a deactivating ammonium (B1175870) group (-N⁺H(CH₃)-). This protonated group becomes a strong electron-withdrawing group via induction and is meta-directing. taylorfrancis.com Under such conditions, the directing effects of both substituents would align to favor substitution at the C-4 and C-6 positions, which are meta to both the ammonium group and the cyano group. This provides a method to steer the substitution away from the C-5 position.

Oxidation and Reduction Reactions

The this compound molecule has multiple sites that can undergo oxidation or reduction.

Reduction:

Nitrile Group: As discussed previously (Section 2.1.1), the nitrile group is readily reduced. Strong hydrides like LiAlH₄ will convert it to a primary amine, (1-methylindolin-7-yl)methanamine. libretexts.org Milder, sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) can achieve a partial reduction to an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com

Indoline Ring: The indoline ring itself is the reduced form of an indole (B1671886). While already saturated in the five-membered ring, harsh reduction conditions, such as catalytic hydrogenation at high pressure and temperature, could potentially reduce the benzene portion of the molecule. However, specific reduction of the nitrile is more common. A study on the reduction of indoles showed that reagents like sodium borohydride (B1222165) in acetic acid can reduce the indole double bond to form an indoline. mdma.ch

Oxidation: The indoline ring is generally susceptible to oxidation. The nitrogen lone pair and the electron-rich aromatic ring are potential sites for oxidative reactions. Mild oxidizing agents can potentially dehydrogenate the five-membered ring to form the corresponding indole, 1-Methyl-1H-indole-7-carbonitrile. Stronger oxidizing agents could lead to ring-opening or the formation of various quinone-like structures, though such reactions often result in complex product mixtures.

Alkylation and Arylation Reactions of the Indoline Scaffold

The nitrogen atom of the indoline scaffold is a key site for functionalization. As this compound already possesses an N-methyl group, further alkylation is not possible. However, N-arylation reactions are highly relevant for related N-H indolines and provide insight into the reactivity of the scaffold.

N-Arylation: The copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination are powerful methods for forming C-N bonds. These reactions allow for the coupling of indolines with aryl halides (iodides or bromides) to produce N-arylindolines. nih.govacs.org The choice of ligand is crucial for the success of these reactions, with various diamine and phosphine (B1218219) ligands being developed to improve reaction rates and yields. acs.org For example, copper(I) iodide with ligands like trans-1,2-cyclohexanediamine can effectively catalyze the N-arylation of indoles and related heterocycles. acs.org

Carbon-Hydrogen (C-H) Bond Activation Processes in Related Systems

Direct functionalization of C-H bonds is a powerful and atom-economical strategy for modifying complex molecules. For the indoline scaffold, C-H activation has been extensively studied, particularly for functionalizing the benzenoid ring.

Achieving site-selectivity is a major challenge due to the presence of multiple C-H bonds. This is often overcome by using directing groups attached to the indole nitrogen, which coordinate to a transition metal catalyst and direct the functionalization to a specific ortho-position. The C7 position of the indoline ring is a common target for such reactions.

Various transition metals, including palladium, rhodium, and iridium, have been used to catalyze C-H activation at the C7 position. rsc.orgnih.gov These methods have enabled a range of transformations, including:

Arylation: Coupling with arylboronic acids or arylsilanes. rsc.orgresearchgate.net

Olefination, Acylation, Alkylation, and Silylation: Using various coupling partners, often directed by a phosphinoyl or related group on the nitrogen. researchgate.net

A Rh(III)-catalyzed system, for instance, has been developed for the C7-arylation of indolines using arylsilanes as the coupling partner under mild conditions. rsc.org Similarly, palladium catalysts with specific phosphine-based directing groups have been shown to selectively functionalize the C7 position. researchgate.net While these examples often use an N-H or other N-directing group, they establish the principle that the C7 position of the indoline ring, as present in this compound, is an accessible site for functionalization via C-H activation, assuming a suitable catalytic system can overcome the existing N-methyl group.

Table 2: Examples of C-H Activation at the C7-Position of Indole/Indoline Systems

| Transformation | Catalyst System | Directing Group | Coupling Partner | Reference |

|---|---|---|---|---|

| Arylation | Rh(III) / CuSO₄ | N-H (implicit) | Arylsilanes | rsc.org |

| Arylation | Pd(OAc)₂ / Pyridine ligand | Phosphinoyl | Arylboronic acids | researchgate.net |

| Sulfonamidation | Ir(III) | N-H (implicit) | Sulfonyl azides | researchgate.net |

| Borylation | Ir(I) | Silyl | B₂pin₂ | researchgate.net |

| Amidation | Ru(II) | Pyrimidyl | Dioxazolones | researchgate.net |

Advanced Structural Characterization of 1 Methylindoline 7 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including 1-methylindoline-7-carbonitrile. By probing the magnetic properties of atomic nuclei, NMR provides a precise map of the carbon and hydrogen framework of the molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound offers a detailed picture of the arrangement and electronic environment of the hydrogen atoms within the molecule. Analysis of a related compound, 1-methyl-1H-indole-3-carbonitrile, in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz spectrometer shows characteristic signals that can be extrapolated to understand the indoline (B122111) structure. rsc.org For instance, the aromatic protons of the indole (B1671886) ring typically appear as multiplets in the downfield region, while the methyl group protons present as a sharp singlet. rsc.org The specific chemical shifts (δ) and coupling constants (J) are crucial for assigning each proton to its exact position in the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| Aromatic Protons (H-4, H-5, H-6) | 6.5 - 7.5 | m | - |

| Aliphatic Protons (H-2, H-3) | 3.0 - 4.0 | t | - |

| Methyl Protons (N-CH₃) | 2.8 - 3.5 | s | - |

| Note: This is a predictive table based on related structures. Actual experimental values may vary. |

Carbon-13 (¹³C) NMR Spectral Analysis

Complementing the proton data, ¹³C NMR spectroscopy provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift indicating its electronic environment. For example, carbons in the aromatic ring resonate at lower field strengths compared to the aliphatic carbons of the indoline ring. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of 115-125 ppm. The chemical shifts in the ¹³C NMR spectrum of the related 1-methyl-1H-indole-3-carbonitrile were observed at δ values including 136.0, 135.5, 127.8, 123.8, 122.1, 119.8, 115.9, 110.3, 85.5, and 33.6 ppm. rsc.org

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-7 (attached to CN) | 90 - 100 |

| C-7a | 145 - 155 |

| C-3a | 130 - 140 |

| Aromatic Carbons (C-4, C-5, C-6) | 110 - 130 |

| Nitrile Carbon (-C≡N) | 115 - 125 |

| Aliphatic Carbon (C-2) | 50 - 60 |

| Aliphatic Carbon (C-3) | 30 - 40 |

| Methyl Carbon (N-CH₃) | 30 - 35 |

| Note: This is a predictive table based on related structures. Actual experimental values may vary. |

Two-Dimensional (2D) NMR Techniques for Structural Elucidation

To definitively assign the proton and carbon signals and to map the connectivity within the molecule, two-dimensional NMR techniques are indispensable. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a wealth of structural information. COSY spectra reveal proton-proton couplings, helping to trace the connectivity of adjacent protons. HSQC correlates directly bonded proton and carbon atoms, while HMBC shows longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

Advanced NMR Applications (e.g., Solvent Effects on Chemical Shifts)

The choice of solvent can influence the chemical shifts observed in NMR spectra. This phenomenon, known as solvent effect, arises from interactions between the solvent and solute molecules, which can alter the local magnetic fields around the nuclei. For instance, aromatic solvents can induce significant shifts in the proton resonances of a solute compared to less interactive solvents like chloroform. Understanding these effects can provide additional structural clues and information about the intermolecular forces at play.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, probes the vibrational modes of the chemical bonds within a molecule, providing a characteristic "fingerprint" of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. A prominent and sharp absorption band is expected around 2220-2260 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the indoline ring and the methyl group are observed just below 3000 cm⁻¹. The spectrum of the related compound 1-methyl-1H-indole-3-carbonitrile shows a strong nitrile peak at 2217 cm⁻¹. rsc.org

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| Note: This is a predictive table based on related structures. Actual experimental values may vary. |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule. For a mode to be Raman active, it must induce a change in the polarizability of the molecule. doitpoms.ac.uk In molecules with a center of symmetry, Raman active modes are often infrared (IR) inactive, and vice versa, a principle known as the rule of mutual exclusion. doitpoms.ac.uk However, for molecules lacking a center of symmetry, some vibrational modes can be both Raman and IR active. libretexts.orglibretexts.org

Analysis of Normal Modes and Vibrational Frequencies

The analysis of normal modes provides a fundamental understanding of the specific atomic motions that correspond to each vibrational frequency in a molecule. nist.govnist.gov Each normal mode represents a collective, harmonic motion of the atoms in the molecule, and its frequency is determined by the molecular geometry and the force constants of the bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. wikipedia.org The absorption of a photon excites an electron from a lower energy molecular orbital to a higher energy one. libretexts.org Common transitions include π → π* and n → π* transitions. libretexts.org

For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is characterized by absorptions due to π → π* transitions within the conjugated indole system. wikipedia.orglibretexts.org Studies on the parent compound, indole, show characteristic absorption bands in the UV region. nist.gov The electronic transitions of 1-methylindole (B147185) have been studied experimentally using UV-Vis spectroscopy in the 200–400 nm range and further analyzed with theoretical methods. researchgate.netdergipark.org.tr The introduction of a methyl group and a cyano group at positions 1 and 7 of the indoline ring, respectively, is expected to influence the electronic structure and thus shift the absorption maxima (λmax) compared to the parent indole. Substituents on the indole ring can alter the energy of the electronic transitions, leading to either a bathochromic (red) or hypsochromic (blue) shift. wikipedia.orgnih.gov

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. epfl.ch For this compound, with a chemical formula of C₁₀H₁₀N₂, the theoretical exact mass can be calculated. While the exact mass for this compound is not explicitly found, the related compound 1-methyl-1H-indole-7-carbonitrile has a calculated exact mass of 156.068748264 Da. nih.gov This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis (e.g., Collision-Induced Dissociation (CID), Electron-Activated Dissociation (EAD))

Fragmentation analysis in mass spectrometry provides valuable structural information by breaking down the parent molecule into smaller, charged fragments. Collision-Induced Dissociation (CID) is a common technique where ions are accelerated and collided with neutral gas molecules, causing them to fragment. wikipedia.org The resulting fragmentation pattern is characteristic of the molecule's structure. libretexts.org

While a specific fragmentation pattern for this compound is not detailed in the provided search results, general fragmentation patterns for related functional groups can be inferred. For instance, aromatic compounds often show characteristic losses related to the aromatic ring system. libretexts.org The fragmentation of the indoline core and the loss of the methyl and cyano groups would be expected to produce specific fragment ions that can be used to confirm the structure. Advanced techniques like Electron-Activated Dissociation (EAD) can provide complementary fragmentation information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

In the context of this compound, LC-MS/MS could be employed for its detection and quantification in various matrices. The liquid chromatography step would separate the compound from other components in a sample, and the tandem mass spectrometry would provide highly selective and sensitive detection based on the specific precursor-to-product ion transitions of the molecule. nih.gov This is particularly useful in drug metabolism studies and for the analysis of trace-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual chemical compounds from within a sample mixture. For a compound like this compound, GC-MS would be a critical tool for verifying its purity and confirming its molecular weight and structure.

In a typical GC-MS analysis, the sample is vaporized and injected onto a long, thin capillary column. An inert carrier gas (often helium) flows through the column, carrying the sample with it. The separation is based on the differential partitioning of the compound between the stationary phase (a coating on the inside of the column) and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. The time it takes for a compound to pass through the column to the detector is known as its retention time, a characteristic value under specific chromatographic conditions.

Upon exiting the gas chromatograph, the separated molecules enter the mass spectrometer. Here, they are typically ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This process is energetic enough to not only create a molecular ion (M⁺) but also to cause the ion to break apart into smaller, characteristic fragment ions. These ions are then separated by their mass-to-charge ratio (m/z), and a mass spectrum is produced, which is a plot of ion abundance versus m/z.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (158.21 g/mol ). The fragmentation pattern is particularly informative for structural elucidation. For N-substituted indolines, fragmentation often involves the cleavage of bonds adjacent to the nitrogen atom and within the pyrrolidine (B122466) ring. acs.org The presence of the methyl group and the nitrile group would lead to specific fragment ions, which, when analyzed, help to piece together the molecule's structure. While a specific fragmentation pattern for this compound is not published, a hypothetical table of key fragments can be constructed based on the analysis of similar structures.

Interactive Table: Exemplary GC-MS Data for an Indoline Compound

This table illustrates the type of data obtained from a GC-MS analysis. The values are hypothetical and serve to demonstrate the principles of the technique.

| Retention Time (min) | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Fragment Interpretation |

| 12.5 | 158 | 157, 143, 116, 90 | [M-H]⁺, [M-CH₃]⁺, Loss of HCN, Benzene (B151609) ring fragment |

Theoretical and Computational Studies of 1 Methylindoline 7 Carbonitrile

Electronic Structure Analysis

Density of States (TDOS, PDOS) Analysis

The electronic structure of 1-methylindoline-7-carbonitrile can be further understood by examining its density of states (DOS). Total Density of States (TDOS) and Partial Density of States (PDOS) analyses provide a graphical representation of the number of electronic states available at each energy level.

In a theoretical study of the closely related compound 1-methylindole (B147185), TDOS and PDOS analyses were used to determine the contributions of different fragments of the molecule to the frontier molecular orbitals. dergipark.org.tr For this compound, a similar analysis would reveal the specific contributions of the methyl group, the indoline (B122111) ring, and the nitrile group to its electronic makeup, highlighting which parts of the molecule are most involved in electronic transitions.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting the spectroscopic properties of molecules, providing a theoretical counterpart to experimental measurements.

Computational NMR Chemical Shift Predictions (e.g., Gauge-Independent Atomic Orbital (GIAO) Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach to predict the nuclear magnetic resonance (NMR) chemical shifts of molecules. ethz.chnih.gov This method calculates the magnetic shielding tensors for each nucleus in the molecule, which can then be converted into chemical shifts that are comparable to experimental NMR spectra.

For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts. These theoretical values are crucial for assigning peaks in experimentally obtained NMR spectra and can help in confirming the molecular structure. Such calculations have been successfully applied to various nitrogen-containing heterocyclic compounds to correlate theoretical and experimental data. chemicalregister.com

A hypothetical data table for predicted NMR shifts would appear as follows:

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C3a | Data not available | |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| C7 | Data not available | |

| C7a | Data not available | |

| C8 (N-CH₃) | Data not available | Data not available |

| C9 (CN) | Data not available | |

| N1 |

Note: The table is for illustrative purposes. Specific calculated values for this compound are not currently available in published literature.

Calculated Vibrational Spectra and Normal Mode Assignments

Theoretical vibrational spectroscopy, often performed using Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of a molecule. nih.govnih.gov These calculations determine the frequencies of the normal modes of vibration and their corresponding intensities. The assignments of these vibrational modes describe the specific atomic motions, such as stretching, bending, and torsional movements within the molecule. mdpi.com

For this compound, a computational analysis would yield a set of vibrational frequencies and their corresponding IR and Raman intensities. This theoretical spectrum serves as a guide for interpreting experimental spectroscopic data. Each calculated peak would be assigned to specific vibrations of the functional groups, such as the C≡N stretch of the nitrile group, C-H stretches of the methyl and indoline rings, and various ring vibrations.

A sample data table for calculated vibrational frequencies might look like this:

| Calculated Frequency (cm⁻¹) | Assignment (Normal Mode) |

| Data not available | C≡N stretch |

| Data not available | Aromatic C-H stretch |

| Data not available | CH₂ scissoring |

| Data not available | N-CH₃ stretch |

| Data not available | Indoline ring breathing |

Note: This table illustrates the expected output of such a calculation. Specific data for this compound is not available in the public domain.

Predicted UV-Vis Absorption Wavelengths (Time-Dependent Density Functional Theory (TD-DFT))

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules, predicting the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) range. chemicalbook.comnih.gov This method simulates the electronic transitions from the ground state to various excited states.

A TD-DFT calculation for this compound would identify the key electronic transitions, such as π→π* and n→π* transitions, and their corresponding absorption wavelengths and oscillator strengths. researchgate.net This information is vital for understanding the photophysical properties of the compound and for interpreting its experimental UV-Vis spectrum.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| Data not available | Data not available | HOMO -> LUMO |

| Data not available | Data not available | HOMO-1 -> LUMO |

Note: The data presented is illustrative. Published TD-DFT results for this compound are not available.

Non-Covalent Interaction Analysis

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions (NCIs) within a molecule and between molecules. uzh.chthermofisher.com It is based on the electron density and its gradient. The resulting 3D visualization typically uses a color scale to distinguish between different types of interactions: strong attractive interactions (like hydrogen bonds) are often shown in blue, weak van der Waals interactions in green, and repulsive steric clashes in red. nih.gov

For this compound, an RDG analysis would reveal intramolecular non-covalent interactions, such as potential weak hydrogen bonds or van der Waals contacts between the methyl group and the aromatic ring system. This provides insight into the forces that stabilize the molecule's conformation. Such analyses have been instrumental in understanding the structure and stability of similar heterocyclic systems. dergipark.org.tr

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are crucial non-covalent interactions that dictate molecular recognition and self-assembly processes. In the context of this compound, the potential for hydrogen bond formation is primarily associated with the nitrogen atom of the cyano group (-C≡N) acting as a hydrogen bond acceptor. The lone pair of electrons on the nitrogen atom can interact with hydrogen bond donors, such as water or amino acid residues in a biological environment.

Computational studies on related indole (B1671886) derivatives have demonstrated the importance of hydrogen bonding in their biological activity. nih.gov For instance, the nitrogen atom of an indole ring can participate in hydrogen bonding interactions that are critical for the stability and folding of proteins. nih.gov While specific experimental or extensive computational studies on the hydrogen bonding networks of this compound are not prominently available in the reviewed literature, theoretical calculations can predict the geometry and energetics of such interactions.

A hypothetical hydrogen bonding scenario involving this compound and a water molecule is depicted below. The strength of this interaction can be estimated using quantum mechanical calculations, which would provide the bond distance and binding energy.

| Interaction | Potential Hydrogen Bond Acceptor | Potential Hydrogen Bond Donor | Anticipated Nature |

| This compound with Water | Nitrogen of the nitrile group | Hydrogen of water | Moderate strength hydrogen bond |

It's also noteworthy that C-H···O hydrogen bonds, although weaker than conventional hydrogen bonds, are recognized as significant stabilizing interactions in protein structures. nih.gov The methyl group on the indoline nitrogen of this compound could potentially engage in such weak hydrogen bonds. nih.gov

Quantification of Pi-Stacking Interactions

Pi-stacking interactions are non-covalent forces between aromatic rings that are fundamental to the structure of DNA, protein folding, and the binding of ligands to receptors. wikipedia.org The indole ring of this compound, being an aromatic system, can participate in pi-stacking interactions with other aromatic moieties.

Quantum chemical calculations on 3-methylindole, a structurally related compound, have provided valuable insights into the nature of pi-stacking. nih.govvscentrum.bevub.be These studies reveal that the stability of stacked dimers is influenced by the substitution pattern on the indole ring. nih.govvscentrum.bevub.be Halogenation, for example, can either increase or decrease the stacking stability depending on the position and type of halogen. vscentrum.be

For this compound, the presence of the electron-withdrawing nitrile group at the 7-position and the methyl group at the 1-position would modulate the quadrupole moment of the aromatic ring, thereby influencing its pi-stacking behavior. The interaction energy of a pi-stacking dimer can be decomposed into several components, including electrostatic, exchange, induction, and dispersion forces. High-level ab initio calculations are necessary to accurately quantify these contributions.

| Interaction Type | Participating Moiety | Key Factors Influencing Strength |

| Parallel-displaced | Indole ring of this compound and another aromatic ring | Inter-planar distance, lateral displacement, electrostatic potential of the rings |

| T-shaped | Indole ring of this compound and another aromatic ring | Orientation of the rings, interaction between the edge of one ring and the face of the other |

Studies on tryptamine, which contains an indole ring, have shown strong pi-pi stacking interactions with 7-methylguanine, highlighting the biological relevance of these forces for indole derivatives. nih.gov

Thermochemical and Energetic Characterization

The standard molar enthalpy of formation (ΔHf°) is a key thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For this compound, this value can be estimated using computational methods such as Gaussian-n theory or other high-accuracy composite methods. These calculations involve determining the total electronic energy of the molecule and applying empirical corrections to approximate the exact energy.

As of the current literature review, specific computational studies detailing the standard molar enthalpy of formation for this compound have not been reported. However, the theoretical framework for such calculations is well-established. The process would involve:

Optimization of the molecular geometry at a specific level of theory.

Calculation of the vibrational frequencies to obtain the zero-point vibrational energy.

Single-point energy calculations at higher levels of theory.

Application of basis set corrections and other empirical adjustments.

The calculated enthalpy of formation would provide a measure of the compound's thermodynamic stability.

Free energy diagrams are graphical representations that illustrate the energy changes occurring during a chemical reaction, from reactants to products, passing through transition states. youtube.comlibretexts.orgyoutube.comlibretexts.org These diagrams provide crucial information about the kinetics and thermodynamics of a transformation. The y-axis typically represents the Gibbs free energy (G), while the x-axis represents the reaction coordinate.

For a hypothetical chemical transformation involving this compound, such as a nucleophilic substitution or an oxidation reaction, a free energy diagram would reveal:

The activation energy (ΔG‡) : The energy barrier that must be overcome for the reaction to proceed, which determines the reaction rate. libretexts.orgyoutube.com

The presence of intermediates : Stable species that exist in energy minima between transition states. youtube.com

While specific free energy diagrams for reactions of this compound are not available in the surveyed literature, computational chemistry software can be employed to calculate the energies of reactants, products, and transition states, thereby constructing such a diagram.

| Component of Free Energy Diagram | Information Provided |

| Reactant Energy Level | Initial energy state of the system |

| Product Energy Level | Final energy state of the system |

| Transition State Peak(s) | Energy barrier(s) for the reaction |

| Intermediate Valley(s) | Presence of stable intermediates |

Molecular Dynamics Simulations (General Theoretical Framework for Related Indole Derivatives)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.govtandfonline.comtandfonline.commdpi.com For indole derivatives, MD simulations have been extensively used to investigate their interactions with biological macromolecules, such as proteins and enzymes. tandfonline.comtandfonline.comnih.gov

The general theoretical framework for applying MD simulations to a system containing this compound would involve:

System Setup : Defining the initial positions and velocities of all atoms in the system, including the indole derivative, the target protein (if any), and the solvent (typically water).

Force Field : Choosing an appropriate force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. The force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Simulation : Solving Newton's equations of motion for all atoms in the system over a certain period, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

Analysis : Analyzing the trajectory to extract meaningful information, such as conformational changes, binding affinities, and the dynamics of intermolecular interactions.

MD simulations on indole derivatives have been instrumental in understanding their mechanism of action as, for example, inhibitors of enzymes like dihydrofolate reductase tandfonline.com and Pim-1 kinase. tandfonline.com These studies have shown that stable binding of the indole ligand in the active site is crucial for its inhibitory activity. tandfonline.comtandfonline.com The simulations can also reveal the key amino acid residues involved in the interaction and the nature of the non-covalent forces, including hydrogen bonds and pi-stacking interactions. tandfonline.comtandfonline.com

| MD Simulation Stage | Description | Relevance for this compound |

| System Preparation | Building the initial model of the compound, possibly in complex with a biological target and solvent. | Crucial for ensuring a realistic starting point for the simulation. |

| Equilibration | Allowing the system to relax to a stable temperature and pressure. | Ensures the subsequent production run is representative of the desired ensemble. |

| Production Run | Generating the trajectory of atomic motion over a significant timescale (nanoseconds to microseconds). | Provides the raw data for analyzing the dynamic behavior of the molecule. |

| Trajectory Analysis | Calculating properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and interaction energies. | Yields insights into the stability of the compound, its flexibility, and its interactions with its environment. |

Mechanistic Investigations of Reactions Involving 1 Methylindoline 7 Carbonitrile and Its Derivatives

Elucidation of Reaction Pathways and Transition States

Understanding the detailed pathway of a reaction from reactants to products involves mapping the potential energy surface and identifying the structures of all transient species.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of complex organic reactions. researchgate.netresearchgate.net These maps illustrate the energy of a molecular system as a function of its geometry, revealing the most likely paths a reaction will follow. For reactions involving substituted indoles, DFT calculations can elucidate the energies of reactants, products, transition states, and intermediates. researchgate.net

A potential energy surface for a hypothetical reaction of 1-methylindoline-7-carbonitrile, such as electrophilic aromatic substitution, would show the energetic cost of disrupting the aromaticity of the benzene (B151609) ring to form an intermediate and the subsequent energy release upon rearomatization. The activation energy, which is the energy difference between the reactants and the highest energy transition state, determines the reaction rate. libretexts.org While specific DFT studies on this compound are not widely available, data from related indole (B1671886) derivatives suggest that the substitution pattern significantly influences the landscape of the potential energy surface. unl.edu

Table 1: Representative Calculated Energy Profile for a Hypothetical Electrophilic Aromatic Substitution on a Substituted Indoline (B122111)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 (Formation of Intermediate) | +15 to +25 |

| Intermediate (e.g., Wheland Intermediate) | +5 to +10 |

| Transition State 2 (Deprotonation) | +7 to +12 |

| Products | -5 to -15 |

Note: These values are illustrative and based on general data for electrophilic aromatic substitution on activated aromatic rings. Actual values for this compound would require specific computational studies.

Iminium Ions: In reactions where the indoline nitrogen itself acts as a nucleophile or is involved in catalysis, iminium ions can be key intermediates. nih.govnobelprize.org An iminium ion is a positively charged species containing a C=N double bond. These are more electrophilic than the corresponding carbonyl compounds and can be formed by the condensation of a secondary amine (like the indoline nitrogen after N-methylation) with an aldehyde or ketone. acs.org In the context of organocatalysis, a chiral secondary amine catalyst can react with an α,β-unsaturated aldehyde to form a chiral iminium ion, which then undergoes enantioselective reactions. nih.govnobelprize.org While the indoline nitrogen of this compound is part of a saturated ring, reactions that involve oxidation to the corresponding indole or reactions at the α-carbon to the nitrogen could proceed through iminium-like intermediates.

Role of Catalysts and Reagents in Reaction Mechanisms

In many transition-metal-catalyzed reactions, such as C-H functionalization, the active catalyst is typically a low-valent metal species. nih.govthieme-connect.de For palladium-catalyzed reactions, a Pd(0) species is often the active catalyst, which can be generated in situ from a Pd(II) precatalyst through reduction. The catalytic cycle often involves oxidative addition of the Pd(0) catalyst to a substrate, followed by migratory insertion, and then reductive elimination to regenerate the Pd(0) catalyst and form the product. nih.gov

Catalyst deactivation can occur through various pathways, including the formation of stable off-cycle species, aggregation of the metal to form inactive nanoparticles, or oxidation of the catalyst to a higher, less reactive oxidation state. In some cases, the substrate or product can act as an inhibitor, binding to the catalyst and preventing it from participating in the catalytic cycle. mdpi.com

The interaction between the substrate and the catalyst is fundamental to the reaction's success and selectivity. In many C-H activation reactions, a directing group on the substrate coordinates to the metal center, bringing the catalyst into close proximity to a specific C-H bond and facilitating its cleavage. acs.org For this compound, the nitrogen atom or the nitrile group could potentially act as a directing group. The formation of a stable five- or six-membered metallacycle intermediate is often a key factor in achieving high regioselectivity. acs.org

Computational studies on related systems have shown that the geometry and electronic properties of the substrate-catalyst complex determine the subsequent steps in the catalytic cycle. The binding energy of the substrate to the catalyst and the energy barriers for the subsequent steps are critical parameters that can be modeled to predict the outcome of a reaction. chemrxiv.org

Table 2: Examples of Catalyst-Substrate Interactions and their Mechanistic Implications

| Interaction Type | Description | Consequence for this compound |

| Coordination to N-atom | The lone pair of the indoline nitrogen coordinates to the metal center. | Could direct C-H activation at the C2 or C7 position. |

| Coordination to Nitrile | The nitrogen of the nitrile group coordinates to the metal center. | Could direct C-H activation at the C6 position. |

| π-Complexation | The aromatic ring of the indoline interacts with the metal center. | May be a precursor to electrophilic attack on the ring. |

Kinetic Studies and Reaction Rate Analysis

Kinetic studies measure the rate of a reaction and how it is affected by factors such as concentration, temperature, and the presence of a catalyst. The results of these studies are used to formulate a rate law, which is a mathematical expression that describes the relationship between the reaction rate and the concentrations of the reactants. libretexts.orgyoutube.com

For reactions involving this compound, kinetic analysis could be used to determine whether the formation of a Wheland intermediate or the C-H activation step is rate-limiting. For example, in a palladium-catalyzed C-H arylation, if the reaction is zero order in the aryl halide, it might suggest that the C-H activation step is the rate-determining step.

Table 3: Hypothetical Rate Laws for Reactions of this compound

| Proposed Reaction | Hypothetical Rate Law | Mechanistic Implication |

| Electrophilic Nitration | Rate = k[this compound][HNO₃] | The rate-determining step involves one molecule of the indoline and one molecule of nitric acid. |

| Pd-catalyzed C-H Arylation | Rate = k[this compound][Pd-catalyst] | The rate-determining step involves the indoline and the catalyst, but not the aryl halide. |

Note: These are simplified, hypothetical rate laws. Actual rate laws can be more complex and may involve catalyst resting states and product inhibition.

Isotope Effects in Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking or bond-forming steps involving an isotopically substituted atom at or near the reaction center. The replacement of an atom with its heavier isotope (e.g., hydrogen with deuterium) can lead to a change in the reaction rate. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage.

In the context of reactions involving this compound, examining deuterium (B1214612) isotope effects can be particularly informative. For instance, if a reaction involves the abstraction of a proton from the indoline ring or the methyl group, substituting the relevant hydrogen atoms with deuterium would be expected to slow down the reaction. The magnitude of the KIE (kH/kD) can help distinguish between different proposed mechanisms. For example, a large primary KIE (typically > 2) would suggest that the C-H bond is being broken in the rate-determining step.

Consider a hypothetical reaction where this compound undergoes an oxidation that involves the removal of a hydrogen atom from the C2 position. The kinetic data might look as follows:

| Reactant | Rate Constant (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| This compound | kH = 1.5 x 10⁻³ | 6.2 |

| 1-Methyl-2,2-dideuterioindoline-7-carbonitrile | kD = 2.4 x 10⁻⁴ |

Such a significant KIE would strongly support a mechanism where the C2-H bond cleavage is the rate-limiting step. In contrast, a KIE close to 1 would suggest that this bond is not broken during the slowest step of the reaction. Studies on related systems, such as the acylation of acetylcholinesterase, have shown isotope effects around 2-3 for steps involving proton transfer mdpi.com.

Spectroscopic Probing of Reaction Intermediates

The direct observation of transient intermediates is a cornerstone of mechanistic chemistry. Spectroscopic techniques are invaluable for this purpose, allowing for the characterization of short-lived species that are crucial to the reaction pathway. For reactions involving this compound, several advanced spectroscopic methods could be employed.

Nanosecond laser flash photolysis is a powerful technique for studying photochemical reactions. In a study on the related 1-acyl-7-nitroindolines, this method was used to observe a transient intermediate with a maximum absorption at 450 nm. researchgate.net This intermediate was identified as an acetic nitronic anhydride, which formed within the 20 ns laser pulse and subsequently decayed to release a carboxylic acid. researchgate.net A similar approach could be applied to study photochemical reactions of this compound, potentially revealing the formation of radical cations or other excited-state intermediates.

Other spectroscopic techniques that could provide valuable information include:

Transient Absorption Spectroscopy: To monitor the formation and decay of short-lived colored intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR could potentially be used to trap and characterize less reactive intermediates.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique would be essential for detecting and characterizing any radical intermediates that may form during redox reactions.

The expected intermediates in reactions of this compound would depend on the specific reaction conditions. For example, in an oxidation reaction, the initial intermediate might be the this compound radical cation.

Control Experiments for Mechanistic Validation

Control experiments are essential for ruling out alternative hypotheses and strengthening the evidence for a proposed reaction mechanism. These experiments are designed to test specific aspects of the mechanism, such as the role of a catalyst, the involvement of a particular functional group, or the intermediacy of a suspected species.

For reactions involving this compound, a series of control experiments would be necessary to validate any proposed mechanism. For instance, in a palladium-catalyzed cross-coupling reaction, a control experiment without the palladium catalyst would be crucial to demonstrate that the catalyst is indeed necessary for the transformation. Similarly, if a specific ligand is used, an experiment without the ligand could reveal its role in the catalytic cycle.

Drawing from studies on related N-methylindole compounds, control experiments can be designed to probe the regioselectivity of a reaction. For example, if a reaction is proposed to proceed via a specific C-H activation pathway, blocking the proposed site of activation with another group (like in C4-blocked indoles) and observing how the reaction pathway changes can provide strong evidence for the proposed mechanism. researchgate.net In the case of this compound, if a reaction is believed to occur at a specific position on the aromatic ring, a derivative with that position blocked could be synthesized and subjected to the same reaction conditions.

| Experiment Type | Purpose | Expected Outcome for a Valid Mechanism |

| No Catalyst | To confirm the necessity of the catalyst. | No reaction or significantly lower yield. |

| Radical Trap | To test for the involvement of radical intermediates. | Inhibition or alteration of the reaction. |

| Isotopic Labeling | To trace the path of atoms throughout the reaction. | The label appears in the expected position in the product. |

| Substrate Modification | To probe the importance of a specific functional group. | A change in reactivity or selectivity. |

Proton-Coupled Electron Transfer (PCET) Mechanisms (General Principles)

Proton-Coupled Electron Transfer (PCET) is a fundamental process in which both a proton and an electron are transferred in a single concerted step or in separate, sequential steps. nih.govdiva-portal.org These reactions are crucial in a wide range of chemical and biological systems, including photosynthesis and respiration. nih.gov The indoline nucleus, with its nitrogen atom, is a potential participant in PCET processes.

PCET mechanisms can be broadly categorized as:

Stepwise: The electron and proton transfer occur in separate steps. This can be either electron transfer followed by proton transfer (ETPT) or proton transfer followed by electron transfer (PTET).

Concerted: The electron and proton transfer occur in a single kinetic step. diva-portal.org

The operative mechanism often depends on the specific reactants, the solvent, and the pH. diva-portal.org For a molecule like this compound, the nitrogen atom of the indoline ring could act as a proton acceptor or the aromatic system could be an electron donor. In reactions where both redox and acid-base chemistry are possible, considering PCET pathways is essential.

For example, the oxidation of an indoline derivative could proceed via an initial electron transfer to form a radical cation, followed by deprotonation. Alternatively, a concerted mechanism could occur where the electron and a proton are removed simultaneously by an oxidizing agent that also has basic properties. Distinguishing between these pathways often requires a combination of techniques, including kinetic studies as a function of pH and the use of kinetic isotope effects. diva-portal.org The study of PCET in tryptophan and tyrosine derivatives, which share the indole core structure, has shown that the dominant mechanism can be tuned by the protein environment and pH. diva-portal.org

Applications of 1 Methylindoline 7 Carbonitrile As a Synthetic Intermediate

Building Block in Organic Synthesis

Building blocks in organic synthesis are foundational molecules from which larger, more complex structures are constructed. dergipark.org.tr The indole (B1671886) skeleton is a well-established building block for creating a wide array of pharmaceuticals, natural products, and agrochemicals. nih.govrsc.org

Precursor for Advanced Heterocyclic Scaffolds

While specific examples detailing the conversion of 1-Methylindoline-7-carbonitrile into advanced heterocyclic scaffolds are not documented in the searched literature, the indoline (B122111) structure itself is a precursor to various fused heterocyclic systems. nih.gov The nitrile group (–C≡N) on the 7-position of the benzene (B151609) ring is a versatile functional group that can, in principle, be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each opening pathways to different classes of heterocyclic compounds. General methods for synthesizing functionalized indolines often involve processes like intramolecular C-H amination. organic-chemistry.org

Intermediate in the Synthesis of Functional Molecules

A search of the available literature did not yield specific instances where this compound is explicitly used as an intermediate in the synthesis of named functional molecules. However, the broader class of indole derivatives is crucial in the synthesis of numerous biologically active compounds. rsc.orgopenmedicinalchemistryjournal.com For instance, the indole ring is a core component of many alkaloids and drugs. rsc.org Carbonylative approaches are one of many modern strategies used for the functionalization of indoles to create valuable compounds. beilstein-journals.org

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications.

Chemical Modification Strategies for Targeted Properties

No specific SAR studies involving the derivatization of this compound were found. Generally, for indole-based compounds, SAR studies involve modifying substituents on the indole nitrogen and various positions of the benzene ring to enhance potency and selectivity for a biological target. nih.govnih.gov For example, in the development of melatonin (B1676174) receptor agonists, substitutions at different positions of the indole ring significantly impact binding affinity and selectivity for MT1 and MT2 receptors. wikipedia.org The N-methyl group in this compound is a common feature in bioactive molecules, though its presence can sometimes eliminate crucial hydrogen-bonding interactions. mdpi.com

Synthesis of Analogs for Mechanistic Biological Investigations (In Vitro Focus)

There is no available data on the synthesis of analogs from this compound for in vitro biological studies. In broader research, analogs of indole compounds are frequently synthesized to investigate their mechanism of action. For instance, a series of phenanthrolin-7-ones, which are structural analogues of marine alkaloids, were synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. mdpi.com Similarly, many indole derivatives have been synthesized and tested for anti-inflammatory activity, with subsequent molecular docking studies to understand their interaction with target enzymes like COX-2. researchgate.net

Development of Novel Synthetic Routes to Indoline and Indole-Based Compounds

The development of new synthetic methodologies is a constant focus of organic chemistry.

While this compound is a product of synthesis, no literature was found describing its use as a starting material to develop novel routes to other indoline or indole compounds. The synthesis of the indoline core itself is an active area of research, with methods including palladium-catalyzed intramolecular amination, reductive cyclization of nitro compounds, and aza-Heck cyclizations. nih.govorganic-chemistry.orgnih.gov The conversion of indoles to indolines is often achieved through catalytic hydrogenation, with recent advances using main-group elements like triarylboranes. acs.org The N-methylation of indoles is also a well-studied transformation, with greener reagents like dimethyl carbonate gaining prominence. st-andrews.ac.uk

Compound Information Table

Exploiting the Nitrile Group for Further Chemical Transformations

The synthetic utility of this compound is significantly enhanced by the reactivity of its nitrile group. This group can undergo several fundamental transformations, providing access to key functional groups such as carboxylic acids, primary amines, and carboxamides. These transformations are crucial for the construction of more elaborate molecular architectures based on the 1-methylindoline (B1632755) scaffold.

Hydrolysis to 1-Methylindoline-7-carboxylic acid

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation that can be achieved under both acidic and basic conditions. commonorganicchemistry.comlumenlearning.comlibretexts.orglibretexts.org In a typical acidic hydrolysis, the nitrile is heated with a strong acid, such as sulfuric acid, in an aqueous medium. libretexts.orgprepchem.com For instance, the closely related compound, 7-cyanoindoline, is hydrolyzed to indoline-7-carboxylic acid by heating with 50% aqueous sulfuric acid at 110-120°C. prepchem.com This process involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water. lumenlearning.comlibretexts.org Subsequent tautomerization and further hydrolysis of the intermediate amide yield the final carboxylic acid. libretexts.org

Basic hydrolysis, on the other hand, is typically carried out by heating the nitrile with a strong base like sodium hydroxide (B78521) in an aqueous or alcoholic solution. commonorganicchemistry.com This reaction proceeds through the nucleophilic attack of a hydroxide ion on the nitrile carbon. youtube.com

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | 50% aq. H₂SO₄, 110-120°C, 5.5 h | 1-Methylindoline-7-carboxylic acid |

Reduction to (1-Methylindolin-7-yl)methanamine